An In-Depth Technical Guide to 1,O(6)-Ethanoguanosine: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide to 1,O(6)-Ethanoguanosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,O(6)-Ethanoguanosine is a significant DNA adduct formed from the covalent modification of guanosine by chloroethylnitrosoureas (CENUs), a class of chemotherapeutic agents utilized in the treatment of various cancers. This exocyclic adduct represents a critical intermediate in the formation of cytotoxic DNA interstrand cross-links, a primary mechanism of CENU-induced cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological implications of 1,O(6)-ethanoguanosine, with a focus on its role in DNA damage and repair pathways.
Chemical Structure and Properties
1,O(6)-Ethanoguanosine is a derivative of the purine nucleoside guanosine, characterized by an ethano bridge linking the N1 and O(6) positions of the guanine base. This modification results in a rigid, planar tricyclic ring system.
Chemical Structure:

Figure 1. Chemical structure of 1,O(6)-Ethanoguanosine.
A comprehensive summary of the known and predicted physicochemical properties of 1,O(6)-ethanoguanosine and its corresponding base, 1,O(6)-ethanoguanine, is presented in Table 1. Due to the transient nature of this adduct, much of the available data is derived from studies of related O6-alkylguanine derivatives.
Table 1: Physicochemical Properties of 1,O(6)-Ethanoguanine and Related Compounds
| Property | 1,O(6)-Ethanoguanine (Predicted/Analog Data) | O6-Methylguanine | O6-(2-hydroxyethyl)guanine |
| Molecular Formula | C7H7N5O | C6H7N5O | C7H9N5O2 |
| Molecular Weight ( g/mol ) | 177.17 | 165.15 | 195.18 |
| Appearance | White to off-white solid (predicted) | White to off-white solid | Not available |
| Melting Point (°C) | >300 (decomposes) (predicted) | 235-237 (decomposes) | Not available |
| Solubility | Slightly soluble in water and polar organic solvents (predicted) | Slightly soluble in water | Soluble in aqueous solutions |
| pKa | Not available | 2.4, 9.7 | Not available |
| UV λmax (nm) at pH 7 | ~280 (predicted) | 284 | 282 |
Synthesis and Formation
1,O(6)-Ethanoguanosine is not typically synthesized as a stable, standalone compound for direct use. Instead, it is generated in situ as a reactive intermediate from the decomposition of O6-(2-chloroethyl)guanine, which is the initial adduct formed upon reaction of CENUs with the O6 position of guanine in DNA.
The formation of 1,O(6)-ethanoguanosine is a critical step in the mechanism of action of CENUs. The initial alkylation of guanine at the O6 position by a chloroethyl group is followed by an intramolecular cyclization, where the N1 position of guanine attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the stable five-membered ring of the ethano bridge.
Figure 2. Formation pathway of 1,O(6)-ethanoguanosine and subsequent DNA cross-linking.
Experimental Protocol: Generation of 1,O(6)-ethanoguanine as an Intermediate
The following protocol describes the generation of 1,O(6)-ethanoguanine as a transient intermediate from O6-(2-chloroethyl)guanine, which itself is synthesized from O6-(2-hydroxyethyl)guanine.[1]
Materials:
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O6-(2-hydroxyethyl)guanine
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Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., dioxane)
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Buffer (e.g., phosphate buffer, pH 7.4)
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HPLC system for analysis
Procedure:
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Synthesis of O6-(2-chloroethyl)guanine:
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Suspend O6-(2-hydroxyethyl)guanine in an excess of thionyl chloride.
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Stir the mixture at room temperature for a specified time (e.g., 2 hours) until the reaction is complete (monitored by TLC or HPLC).
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Remove the excess thionyl chloride under reduced pressure. The resulting solid is O6-(2-chloroethyl)guanine hydrochloride.
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Generation and observation of 1,O(6)-ethanoguanine:
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Dissolve the synthesized O6-(2-chloroethyl)guanine in a neutral buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
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The O6-(2-chloroethyl)guanine will spontaneously undergo intramolecular cyclization to form 1,O(6)-ethanoguanine.[1]
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This intermediate is unstable and will further react. Its formation and subsequent decay can be monitored by rapid HPLC analysis, observing the appearance and disappearance of a peak corresponding to 1,O(6)-ethanoguanine. The half-life of O6-(2-chloroethyl)guanine at 37°C and pH 7.4 is approximately 17.8 minutes, during which it converts to 1-(2-hydroxyethyl)guanine via the 1,O6-ethanoguanine intermediate.[1]
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Biological Significance and Signaling Pathways
The formation of 1,O(6)-ethanoguanosine in DNA is a pivotal event in the therapeutic action of CENUs and a significant challenge to the cell's DNA repair machinery.
DNA Damage and Cytotoxicity
The primary cytotoxic effect of CENUs is attributed to the formation of DNA interstrand cross-links (ICLs). 1,O(6)-Ethanoguanosine is the direct precursor to a major ICL, where the electrophilic ethano-bridge is attacked by the exocyclic amino group of a cytosine residue on the complementary DNA strand. This creates a covalent link between the two strands of DNA, which physically blocks DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3][4]
DNA Repair Mechanisms
Cells have evolved mechanisms to counteract the deleterious effects of DNA alkylation. The primary defense against O6-alkylguanine adducts, including the precursor to 1,O(6)-ethanoguanosine, is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT).
AGT directly reverses the damage by transferring the alkyl group from the O6 position of guanine to a cysteine residue in its own active site. In the case of the chloroethyl adduct, AGT can remove the chloroethyl group from O6-(2-chloroethyl)guanine, thereby preventing the formation of the 1,O(6)-ethanoguanosine intermediate and the subsequent ICL.[5][6][7]
Interestingly, AGT can also interact with the 1,O(6)-ethanoguanine adduct itself. The repair process involves the nucleophilic attack of the active site cysteine on one of the methylene carbons of the ethano bridge. This results in the opening of the ethano ring and the formation of a covalent adduct between the AGT protein and the DNA, effectively sequestering the damaged base.
Figure 3. Simplified signaling of DNA damage and repair involving 1,O(6)-ethanoguanosine.
Analytical Characterization
The identification and quantification of 1,O(6)-ethanoguanosine and its precursors are crucial for understanding the mechanism of CENUs and for developing strategies to overcome drug resistance.
Table 2: Analytical Data for O6-Alkylated Guanine Derivatives
| Analytical Technique | O6-Methylguanine | O6-(2-hydroxyethyl)guanine |
| ¹H NMR (ppm in DMSO-d6) | δ 11.5 (s, 1H, NH), 7.9 (s, 1H, H8), 6.1 (s, 2H, NH₂), 3.9 (s, 3H, OCH₃) | δ 11.4 (s, 1H, NH), 7.9 (s, 1H, H8), 6.0 (s, 2H, NH₂), 4.8 (t, 1H, OH), 4.3 (t, 2H, OCH₂), 3.7 (t, 2H, CH₂OH) |
| ¹³C NMR (ppm in DMSO-d6) | δ 160.8 (C6), 159.9 (C2), 154.2 (C4), 137.9 (C8), 111.9 (C5), 53.9 (OCH₃) | δ 160.5 (C6), 159.8 (C2), 154.1 (C4), 137.8 (C8), 111.8 (C5), 68.9 (OCH₂), 59.5 (CH₂OH) |
| Mass Spectrometry (m/z) | 166.07 [M+H]⁺ | 196.08 [M+H]⁺ |
Note: Specific experimental NMR and mass spectrometry data for isolated 1,O(6)-ethanoguanosine are scarce due to its high reactivity. The data presented are for closely related, stable O6-alkylated guanine derivatives.
Experimental Protocol: Analysis by HPLC-MS/MS
This protocol outlines a general method for the detection of O6-alkylguanine adducts in DNA, which can be adapted for the detection of 1,O(6)-ethanoguanosine precursors and related products.
Materials:
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DNA sample treated with a CENU
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DNA hydrolysis enzymes (e.g., nuclease P1, alkaline phosphatase) or acid hydrolysis reagents
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HPLC-MS/MS system with a C18 column
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Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
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Internal standards (e.g., isotopically labeled O6-alkylguanine)
Procedure:
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DNA Isolation and Hydrolysis:
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Isolate DNA from cells or tissues treated with the CENU.
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Hydrolyze the DNA to individual nucleosides or bases using either enzymatic digestion or acid hydrolysis.
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-
Sample Preparation:
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Add an internal standard to the hydrolyzed sample for accurate quantification.
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Centrifuge the sample to remove any precipitate.
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HPLC-MS/MS Analysis:
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Inject the supernatant onto the HPLC-MS/MS system.
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Separate the analytes using a gradient elution on a C18 column.
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Detect the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transitions of the target adducts.
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Conclusion
1,O(6)-Ethanoguanosine is a key, albeit transient, DNA adduct that plays a central role in the cytotoxic and mutagenic effects of chloroethylnitrosourea anticancer drugs. Its formation from the initial O6-(2-chloroethyl)guanine adduct and its subsequent reaction to form DNA interstrand cross-links are critical events that trigger cell death in cancer cells. The cellular defense against this type of damage is primarily mediated by the DNA repair protein AGT. A thorough understanding of the chemistry and biology of 1,O(6)-ethanoguanosine is essential for the rational design of new chemotherapeutic agents and for the development of strategies to overcome tumor resistance to CENUs. Further research is needed to fully characterize the physicochemical properties of this reactive intermediate and to elucidate the detailed molecular interactions with DNA repair proteins.
References
- 1. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of N-(2-chloroethyl)-N-nitrosoureas with DNA: effect of buffers on DNA adduction, cross-linking, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent capture of a human O6-alkylguanine alkyltransferase–DNA complex using N1,O6-ethanoxanthosine, a mechanism-based crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction of O6-alkylguanine-DNA alkyltransferase with O6-methylguanine analogues: evidence that the oxygen of O6-methylguanine is protonated by the protein to effect methyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
